2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide
Description
2-{[(2-Hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide is an acetamide derivative characterized by a dimethylamino (-N(CH₃)₂) group and a (2-hydroxyphenyl)methylamino (-NH-CH₂-C₆H₄-OH) substituent. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity due to the phenolic hydroxyl group and moderate lipophilicity from the dimethylamino moiety.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(15)8-12-7-9-5-3-4-6-10(9)14/h3-6,12,14H,7-8H2,1-2H3 |
InChI Key |
JADSDBFTUMOJOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 2-hydroxybenzaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity of the final product .
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The Schiff base intermediate can be reduced to form the final amine product.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the dimethylacetamide moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Biological Activity: Chlorinated analogs (e.g., 2,3-dichlorophenyl derivatives) are often intermediates in agrochemicals, while hydroxyphenyl or aminophenyl groups are associated with pharmacological activity (e.g., antimycobacterial or antioxidant effects) .
- Synthetic Routes : Many analogs are synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) or nucleophilic substitution, suggesting the target compound could follow similar protocols .
Solubility and Stability
- The hydroxyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 2-(p-chloroanilino)-N,N-dimethylacetamide . However, the dimethylamino group may reduce crystallinity, complicating purification .
- Chlorinated derivatives (e.g., 2,3-dichlorophenyl) exhibit higher thermal stability due to halogenated aromatic rings, whereas hydroxyphenyl analogs may degrade under oxidative conditions .
Biological Activity
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide, a compound featuring both a hydroxyl group and a dimethylacetamide moiety, has garnered attention for its potential biological activities. This article delves into its biological properties, including its interactions with biological systems, potential therapeutic applications, and toxicological assessments.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{17}N_{1}O_{2}, with a molecular weight of 208.26 g/mol. The compound is characterized by the presence of an amine group bonded to a carbonyl carbon, typical of amides, and a hydroxyl group attached to a phenyl ring.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxy-N,N-dimethylacetamide | C_{4}H_{9}NO_{2} | Simpler structure; lacks aromatic ring |
| N,N-Dimethylbenzamide | C_{10}H_{13}NO | Aromatic ring present; lacks hydroxyl group |
| 4-(Hydroxymethyl)aniline | C_{8}H_{11}N | Contains amino group; no acetamide functionality |
| 3-Hydroxy-N,N-dimethylbenzamide | C_{10}H_{13}NO | Similar amide structure; different hydroxyl positioning |
The unique combination of functionalities in this compound may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Studies have shown that N,N-dimethylacetamide (a structural component) has anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
- Antibacterial Activity : The compound has been noted for its antibacterial effects, with implications for use in treating infections .
- Thyroid Activity : It has been suggested that this compound may interfere with iodine incorporation in thyroid hormone synthesis, indicating potential anti-thyroid activity .
Toxicological Assessments
Toxicological studies on related compounds have highlighted several important findings:
- Liver Toxicity : High doses of acetamides can lead to liver damage in various species. Long-term exposure to acetamide has been linked to liver cancer in rats .
- Absorption and Metabolism : Compounds like N,N-dimethylacetamide are rapidly absorbed through biological membranes and metabolized, which raises concerns about potential hepatotoxic effects in humans .
- Embryotoxicity : High doses can result in embryotoxic effects, although teratogenic responses were not observed at lower exposure levels .
Study on Hepatotoxicity
A study investigated the long-term effects of N,N-dimethylacetamide on liver function. Researchers found that repeated exposure resulted in significant hepatocellular hypertrophy without an increase in tumor incidence among male and female mice over an 18-month period. This suggests that while the compound may induce liver changes, it does not necessarily lead to carcinogenesis within the studied timeframe .
Anti-thyroid Activity Evaluation
In another study assessing the anti-thyroid potential of N,N-dimethylacetamide, researchers utilized the Benesi-Hildebrand method to evaluate its interaction with iodine. The formation of a charge-transfer complex indicated significant potential for inhibiting thyroid hormone biosynthesis, providing a basis for further exploration into its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide, and what starting materials are typically employed?
- Methodology : Synthesis often involves multi-step reactions starting with substituted phenols or acetamide derivatives. For example, 2-amino-substituted phenols can react with activated acetamide intermediates (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under controlled conditions to form the target compound. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for optimizing yields . Related compounds with acetamide moieties have been synthesized via N-methylation of intermediates derived from N-phthaloylglycine, suggesting adaptability for this compound .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the hydroxyphenyl, methylamino, and dimethylacetamide groups. Mass spectrometry (MS) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups like the hydroxyl (-OH) and amide (C=O) bonds. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Adhere to general acetamide safety guidelines: use fume hoods, wear nitrile gloves, and avoid inhalation/ingestion. For structurally similar chlorinated acetamides, hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) apply. Emergency measures include P305+P351+P338 (eye rinse with water) and P264 (post-handling washing) .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodology : Begin with in vitro assays such as enzyme inhibition studies (e.g., kinase or protease targets) or cell viability assays (MTT/XTT). Use concentrations ranging from 1–100 µM. Positive controls (e.g., lidocaine for local anesthetic activity) and solvent controls (DMSO ≤0.1%) are critical for validating results .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of this compound be systematically optimized?
- Methodology : Employ Design of Experiments (DoE) to test variables like reaction time, temperature, and catalyst loading. For example, reports 2–5% yields in a similar 11-step synthesis; introducing microwave-assisted steps or flow chemistry could improve efficiency. Computational tools (e.g., density functional theory (DFT) for transition-state analysis) may identify rate-limiting steps .
Q. What computational strategies are effective for predicting the compound's reactivity and toxicity?
- Methodology : Use in silico tools like molecular docking (AutoDock Vina) to predict binding affinities to biological targets. Toxicity can be modeled via QSAR platforms (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity. Reaction path searches using quantum chemical calculations (e.g., Gaussian) can simulate intermediates and byproducts .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?
- Methodology : Cross-validate experimental data with computational NMR chemical shift predictions (e.g., ACD/Labs or CASTER). If X-ray data conflicts with solution-phase NMR, consider solvent effects or dynamic equilibria (e.g., keto-enol tautomerism). Variable-temperature NMR or NOESY experiments can probe conformational flexibility .
Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound’s biological targets?
- Methodology : Synthesize analogs with modifications to the hydroxyphenyl or dimethylacetamide groups. Test analogs in parallel using high-throughput screening (HTS) assays. Pair experimental results with molecular dynamics (MD) simulations to correlate structural changes with binding free energies .
Q. How can researchers design environmentally sustainable large-scale synthesis routes?
- Methodology : Apply green chemistry principles: replace toxic solvents (e.g., DMF) with ionic liquids or cyclopentyl methyl ether (CPME). Catalytic methods (e.g., enzymatic catalysis for amide bond formation) or membrane separation technologies (e.g., nanofiltration) can reduce waste .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
